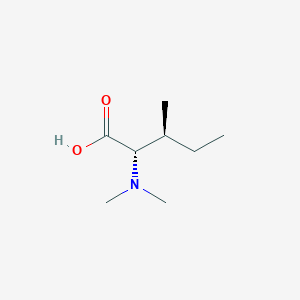

L-Isoleucine, N,N-dimethyl-

Vue d'ensemble

Description

L-Isoleucine, N,N-dimethyl- is a chemical compound that belongs to the class of amino acids. It is an isomer of leucine and plays a crucial role in protein synthesis. L-Isoleucine, N,N-dimethyl- is widely used in scientific research due to its unique properties and its ability to influence various biological processes.

Applications De Recherche Scientifique

Mass Spectrometry in Biopharmaceutical Analysis

Research has developed a mass spectrometric method combining reductive dimethylation and MS3 fragmentation with LCMS peptide mapping. This method is crucial in distinguishing between isoleucine and leucine residues, enhancing the analysis of proteins' primary structure (Maibom-Thomsen et al., 2018).

Quantitative Proteomics and Peptidomics

N,N-dimethyl leucine (DiLeu) 4-plex isobaric tandem mass tagging reagents were developed for effective quantitative proteomics. They offer an efficient, cost-effective alternative to traditional reagents for protein and neuropeptide analysis (Xiang et al., 2010).

Agricultural and Plant Research

Dimethyl labeling was applied in studying cocoa pod tissue affected by "frosty pod" disease. This method helped in quantitative proteomics experiments to compare healthy and diseased pods (Esteve-Sánchez et al., 2020).

Space Chemistry

Studies on meteoritic amino acids, including 2-amino-2,3-dimethylpentanoic acid (a variant of isoleucine), provide insights into organic chemical evolution before the origin of life. These findings are significant for understanding extraterrestrial chemistry (Cronin & Pizzarello, 1997).

Microbial Production of Amino Acids

Research focused on Corynebacterium glutamicum revealed strategies to overproduce L-isoleucine without byproducts, advancing microbial production processes (Vogt et al., 2014).

Neuropeptide Research

N-terminal dimethyl labeling was used for de novo sequencing of neuropeptides, facilitating identification and structural analysis in neuroendocrine research (Fu & Li, 2005).

Synthetic and Stereochemical Studies

The synthesis and stereochemical analysis of L-isoleucine peptides were undertaken to understand the conformational properties and their implications in protein models (Toniolo, 1971).

Plant Development and Metabolism

Partial deficiency of isoleucine in Arabidopsis impairs root development, altering the transcript levels of genes involved in amino acid and glucosinolate metabolism. This research highlights isoleucine's role in plant development (Yu et al., 2012).

Protein Structural Analysis

Dimethyl labeling coupled with mass spectrometry was employed for the topographical characterization of primary amines on monoclonal antibodies. This technique is valuable for understanding protein structure and function (Jhan et al., 2017).

Propriétés

IUPAC Name |

(2S,3S)-2-(dimethylamino)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-6(2)7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJJVXKMPUJFJK-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472069 | |

| Record name | n,n-dimethylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Isoleucine, N,N-dimethyl- | |

CAS RN |

2439-38-5 | |

| Record name | n,n-dimethylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3050153.png)

![Benzo[h]-1,6-naphthyridine, 5-chloro-](/img/structure/B3050155.png)